molecular formula C6H12Cl2O2Si B1585587 3-(Dichloro(methyl)silyl)propyl acetate CAS No. 5290-24-4

3-(Dichloro(methyl)silyl)propyl acetate

Cat. No.: B1585587
CAS No.: 5290-24-4
M. Wt: 215.15 g/mol
InChI Key: CNWZDXMFPRCFFL-UHFFFAOYSA-N
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Description

3-(Dichloro(methyl)silyl)propyl acetate is an organosilicon compound that belongs to the family of organosilicon compounds. It is characterized by the presence of a dichloro(methyl)silyl group attached to a propyl acetate moiety. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloro(methyl)silyl)propyl acetate typically involves the reaction of 3-chloropropyl acetate with dichloromethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

3-chloropropyl acetate+dichloromethylsilane3-(Dichloro(methyl)silyl)propyl acetate\text{3-chloropropyl acetate} + \text{dichloromethylsilane} \rightarrow \text{this compound} 3-chloropropyl acetate+dichloromethylsilane→3-(Dichloro(methyl)silyl)propyl acetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a solvent such as toluene or xylene to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloro(methyl)silyl)propyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloro(methyl)silyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form siloxanes and other oxidized silicon-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrolysis reactions are carried out using water or aqueous acids such as hydrochloric acid or sulfuric acid.

    Oxidation: Oxidation reactions are carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Reactions: The major products formed are various organosilicon compounds with different functional groups.

    Hydrolysis: The major products formed are silanols and hydrochloric acid.

    Oxidation: The major products formed are siloxanes and other oxidized silicon-containing compounds.

Scientific Research Applications

3-(Dichloro(methyl)silyl)propyl acetate has a wide range of scientific research applications, including:

    Biology: It is used in the modification of biomolecules for the study of their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the modification of drug molecules to improve their stability and bioavailability.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(Dichloro(methyl)silyl)propyl acetate involves the interaction of the dichloro(methyl)silyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The pathways involved in these interactions include:

    Covalent Bond Formation: The dichloro(methyl)silyl group can react with nucleophilic sites such as hydroxyl, amino, and thiol groups on biomolecules.

    Hydrolysis: The compound can undergo hydrolysis to form silanols, which can further react with other biomolecules.

Comparison with Similar Compounds

3-(Dichloro(methyl)silyl)propyl acetate can be compared with other similar compounds such as:

    3-(Trimethylsilyl)propyl acetate: This compound contains a trimethylsilyl group instead of a dichloro(methyl)silyl group. It is less reactive and more stable compared to this compound.

    3-(Chloromethylsilyl)propyl acetate: This compound contains a chloromethylsilyl group instead of a dichloro(methyl)silyl group. It is more reactive and less stable compared to this compound.

    3-(Methyldichlorosilyl)propyl acetate: This compound contains a methyldichlorosilyl group instead of a dichloro(methyl)silyl group. It has similar reactivity and stability compared to this compound.

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-[dichloro(methyl)silyl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O2Si/c1-6(9)10-4-3-5-11(2,7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWZDXMFPRCFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967369
Record name 3-[Dichloro(methyl)silyl]propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5290-24-4
Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5290-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(dichloromethylsilyl)-, 1-acetate
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Record name 3-[Dichloro(methyl)silyl]propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dichloromethylsilyl)propyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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